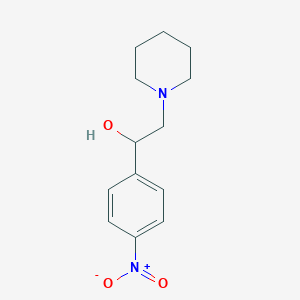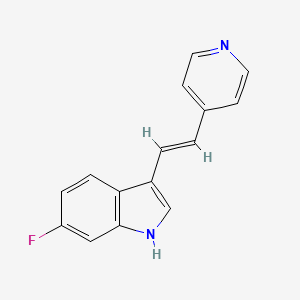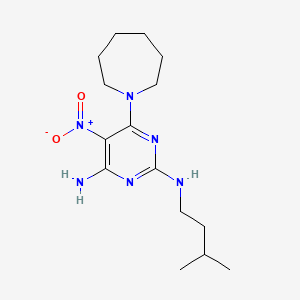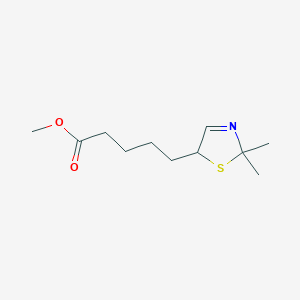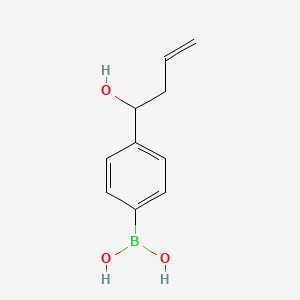
(4-(1-Hydroxybut-3-en-1-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1-Hydroxybut-3-en-1-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxybutenyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Hydroxybut-3-en-1-yl)phenyl)boronic acid typically involves the hydroboration of an appropriate alkyne or alkene precursor. One common method is the hydroboration of 4-(1-butenyl)phenylboronic acid using borane-dimethyl sulfide complex (BH3·DMS) under mild conditions. The reaction proceeds with syn-addition, resulting in the formation of the desired hydroxybutenyl-substituted boronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar hydroboration techniques, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(1-Hydroxybut-3-en-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the butenyl group can be reduced to form a saturated alkyl chain.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Formation of 4-(1-oxobut-3-en-1-yl)phenylboronic acid.
Reduction: Formation of 4-(1-hydroxybutyl)phenylboronic acid.
Substitution: Formation of various biaryl compounds depending on the coupling partner.
Applications De Recherche Scientifique
(4-(1-Hydroxybut-3-en-1-yl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (4-(1-Hydroxybut-3-en-1-yl)phenyl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformations. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The hydroxybutenyl group can also participate in hydrogen bonding and other interactions that influence the reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the hydroxybutenyl group, making it less versatile in certain reactions.
4-tert-Butylphenylboronic acid: Contains a bulky tert-butyl group, which can hinder certain reactions.
(4’-(hydroxymethyl)-[1,1’-biphenyl]-3-yl)boronic acid: Similar structure but with a different substitution pattern.
Uniqueness
(4-(1-Hydroxybut-3-en-1-yl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a hydroxybutenyl group. This combination allows for a wide range of chemical transformations and applications, making it a valuable tool in synthetic chemistry and beyond.
Propriétés
Numéro CAS |
518336-21-5 |
|---|---|
Formule moléculaire |
C10H13BO3 |
Poids moléculaire |
192.02 g/mol |
Nom IUPAC |
[4-(1-hydroxybut-3-enyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H13BO3/c1-2-3-10(12)8-4-6-9(7-5-8)11(13)14/h2,4-7,10,12-14H,1,3H2 |
Clé InChI |
KICNGUCNIXTLSI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C(CC=C)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


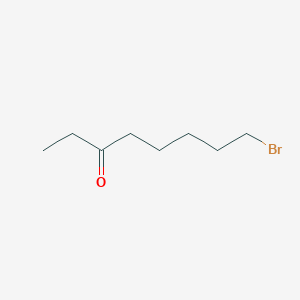
![4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluorene-7-thiol](/img/structure/B14148367.png)
![Ethyl 8-methoxybenzo[F]quinoline-3-carboxylate](/img/structure/B14148369.png)
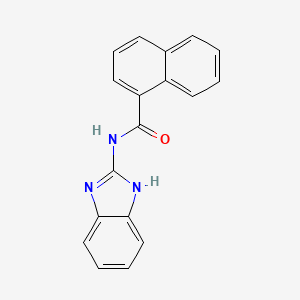
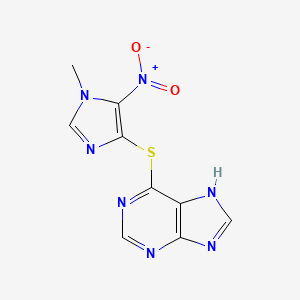
![5-[(4-Fluorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14148381.png)


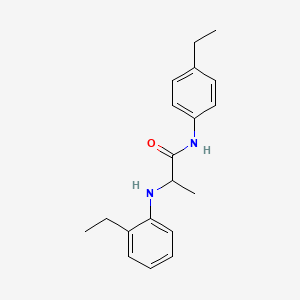
![Tert-butyl 4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidine-1-carboxylate](/img/structure/B14148401.png)
